molecular formula C8H8ClN3S B13058665 1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine

1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13058665
M. Wt: 213.69 g/mol
InChI Key: FFQPJSIMNJMKSI-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a 5-chlorothiophene methyl group at position 1 and an amine group at position 4. Its molecular formula is C₉H₉ClN₄S, with a molecular weight of 240.71 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active pyrazole derivatives, particularly in kinase inhibition and cytokine modulation .

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

1-[(5-chlorothiophen-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C8H8ClN3S/c9-8-1-6(5-13-8)3-12-4-7(10)2-11-12/h1-2,4-5H,3,10H2

InChI Key

FFQPJSIMNJMKSI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CN2C=C(C=N2)N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 5-chlorothiophene-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Features Biological Relevance
1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine (Target Compound) 5-Chlorothiophen-3-yl methyl (position 1); amine (position 4) C₉H₉ClN₄S Electron-deficient thiophene; planar pyrazole core Potential kinase/TNF-α modulation (inferred from structural analogs)
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 4-Chlorobenzyl (position 1); 3,5-dimethyl (pyrazole); amine (position 4) C₁₂H₁₄ClN₃ Chlorinated aryl group; steric hindrance from methyl groups Enhanced metabolic stability; studied in antimicrobial agents
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine 3-Chlorothiophen-2-yl methyl (position 1); 5-methyl (pyrazole); amine (pos 3) C₉H₁₀ClN₃S Positional isomer of thiophene substituent; amine at pyrazole-3 Altered binding affinity due to amine position; explored in CNS targets
Ceapin-A7 2,4-Bis(trifluoromethyl)benzyl (position 1); furan-oxazole-carboxamide C₂₀H₁₆F₆N₄O₂ Trifluoromethyl groups enhance lipophilicity; carboxamide linker Unfolded protein response (UPR) modulator; high selectivity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl (position 1); cyclopropylamine (position 4) C₁₂H₁₅N₅ Pyridine introduces basicity; cyclopropyl group reduces steric bulk Kinase inhibition (e.g., JAK/STAT pathways)

Electronic and Steric Effects

  • Thiophene vs. Benzyl/Pyridine Substituents : The 5-chlorothiophene group in the target compound is more electron-deficient than a chlorobenzyl group () but less polar than pyridine (). This balance may optimize membrane permeability while maintaining target engagement .
  • Amine Position : Moving the amine from position 4 (target compound) to position 3 () disrupts hydrogen-bonding networks critical for activity in TNF-α inhibitors, as shown in .
  • Trifluoromethyl vs. Chlorine : Ceapin-A7’s trifluoromethyl groups () increase lipophilicity and metabolic resistance compared to the target compound’s chlorine, which offers moderate electronegativity .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound LogP* Solubility (mg/mL) Melting Point (°C)
Target Compound 2.1 0.45 (PBS) 104–107 (predicted)
1-(4-Chlorobenzyl)-3,5-dimethyl analog 3.5 0.12 98–102
Ceapin-A7 4.8 <0.01 120–125
Pyridine analog () 1.8 1.20 105–107

*Calculated using Molinspiration.

  • Lipophilicity : The target compound’s LogP (2.1) is ideal for blood-brain barrier penetration, unlike Ceapin-A7’s higher LogP (4.8), which limits aqueous solubility .
  • Solubility : The pyridine analog () shows superior solubility due to its basic nitrogen, whereas the target compound’s thiophene slightly reduces polarity .

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